3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC14525318
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2OS |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-21-17-18-15-6-4-3-5-14(15)16(20)19(17)2/h3-10H,11H2,1-2H3 |
| Standard InChI Key | LCYNQMSGRBEIHC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a quinazolin-4(3H)-one scaffold, a bicyclic system formed by fusing a benzene ring with a pyrimidin-4-one ring. Key substituents include:
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Methyl group at N-3, which sterically shields the nitrogen and modulates electronic effects.
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4-Methylbenzylthio group at C-2, introducing a hydrophobic aromatic moiety connected via a thioether linkage.
The thioether group (–S–) is pivotal for redox reactivity, as it can undergo oxidation to sulfoxides or sulfones under mild conditions, altering the compound’s polarity and bioavailability.
Table 1: Molecular Properties of 3-Methyl-2-((4-methylbenzyl)thio)quinazolin-4(3H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂OS |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 3-methyl-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one |
| Solubility (pH 7.4) | <0.3 µg/mL |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C |
Data sourced from VulcanChem and EvitaChem.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:
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¹H NMR (DMSO-d₆): Signals at δ 3.72 ppm (N–CH₃) and δ 7.2–8.7 ppm (aromatic protons) .
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¹³C NMR: Carbonyl resonance at δ 175.9 ppm (C-4), with aromatic carbons between δ 110–136 ppm .
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HRMS: m/z 296.4 ([M+H]⁺), consistent with the molecular formula.
Synthetic Methodologies
Condensation-Based Approaches
A common synthesis involves condensing 2-aminobenzamide derivatives with 4-methylbenzyl isothiocyanate in the presence of copper bromide (CuBr) and triethylamine (Et₃N) in dimethylformamide (DMF). This one-pot reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, followed by cyclization to form the quinazolinone core.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiourea Formation | 4-Methylbenzyl isothiocyanate, DMF, 25°C, 12 h | 75% |
| Cyclization | CuBr, Et₃N, 80°C, 6 h | 68% |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | 95% |
Adapted from EvitaChem.
Post-Modification Strategies
The thioether group enables further functionalization:
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Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the thioether to sulfone, enhancing water solubility.
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Alkylation: Reaction with alkyl halides at the N-3 position diversifies the substituent library.
Biological Activity and Mechanisms
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Target Kinase |
|---|---|---|
| MCF-7 | 2.1 | VEGFR-2 |
| A549 | 4.8 | EGFR |
| HeLa | 3.5 | PDGFR-β |
Data synthesized from EvitaChem and MDPI studies .
Anti-Angiogenic Effects
In chick chorioallantoic membrane (CAM) assays, the compound reduced microvessel density by 62% at 10 µM, comparable to sunitinib, a clinical VEGFR-2 inhibitor . This activity correlates with downregulation of hypoxia-inducible factor-1α (HIF-1α) and subsequent suppression of VEGF expression.
Structure-Activity Relationships (SAR)
Role of the Thioether Group
Replacing the thioether with ether (–O–) diminishes VEGFR-2 inhibition (IC₅₀ > 20 µM), highlighting the sulfur atom’s importance in coordinating with kinase ATP-binding pockets .
Impact of N-3 Substitution
Methyl at N-3 enhances metabolic stability compared to ethyl analogs, as evidenced by longer plasma half-life (t₁/₂ = 3.7 h vs. 2.1 h in murine models).
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Low aqueous solubility (<0.3 µg/mL) limits oral bioavailability; nanoformulations are under investigation.
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Metabolism: Hepatic cytochrome P450 (CYP3A4)-mediated oxidation generates sulfoxide metabolites, which retain 40% of parent compound activity.
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